

2-(4-bromophenyl)aniline molecular structure and weight

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Compound of Interest

Compound Name: 2-(4-bromophenyl)aniline

Cat. No.: B1354143

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In-Depth Technical Guide: 2-(4-bromophenyl)aniline

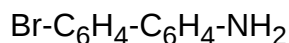
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of **2-(4-bromophenyl)aniline**. The information is intended to support research and development activities in the fields of medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Properties

2-(4-bromophenyl)aniline, with the CAS number 62532-98-3, is a biaryl amine. Its structure consists of an aniline ring substituted at the 2-position with a 4-bromophenyl group.

Molecular Structure:



The presence of the amino group on one phenyl ring and the bromine atom on the other imparts a specific polarity and reactivity to the molecule, making it a valuable intermediate in organic synthesis.

Quantitative Physicochemical Data:

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₀ BrN	[1]
Molecular Weight	248.12 g/mol	[1]
Boiling Point	354.8 °C at 760 mmHg	[1]
Flash Point	168.4 °C	[1]
Density	1.432 g/cm ³	[1]

Synthesis of 2-(4-bromophenyl)aniline

The primary synthetic route to **2-(4-bromophenyl)aniline** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of **2-(4-bromophenyl)aniline**, this typically involves the coupling of 2-bromoaniline with 4-bromophenylboronic acid or vice versa.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura cross-coupling to synthesize 2-aminobiphenyls, which can be adapted for **2-(4-bromophenyl)aniline**.

Materials:

- Aryl halide (e.g., 2-bromoaniline or 1-bromo-4-iodobenzene)
- Arylboronic acid (e.g., 4-bromophenylboronic acid or 2-aminophenylboronic acid)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like a palladacycle)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
- Solvent (e.g., Toluene, Dioxane, DMF, often with water)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a reaction vessel, add the aryl halide (1.0 eq.), arylboronic acid (1.1-1.5 eq.), palladium catalyst (0.01-0.05 eq.), and base (2.0-3.0 eq.).
- The vessel is then evacuated and backfilled with an inert gas several times.
- Degassed solvent(s) are added to the reaction mixture.
- The mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
- The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Figure 1. General workflow for the synthesis of **2-(4-bromophenyl)aniline** via Suzuki-Miyaura coupling.

Spectroscopic Characterization

While specific, experimentally-derived NMR spectra for **2-(4-bromophenyl)aniline** are not readily available in the public domain, the expected proton (^1H) and carbon- 13 (^{13}C) NMR spectral data can be predicted based on the analysis of similar structures.

Expected ^1H NMR Data:

- A broad singlet corresponding to the $-\text{NH}_2$ protons.
- A series of multiplets in the aromatic region (approximately 6.5-7.6 ppm) corresponding to the protons on the two phenyl rings. The protons on the aniline ring will likely appear at a higher field (more shielded) compared to those on the bromophenyl ring due to the electron-donating effect of the amino group. The protons ortho to the bromine atom will be deshielded.

Expected ^{13}C NMR Data:

- Multiple signals in the aromatic region (approximately 115-150 ppm). The carbon attached to the amino group will be shielded, while the carbon attached to the bromine atom will be deshielded.

Applications in Research and Development

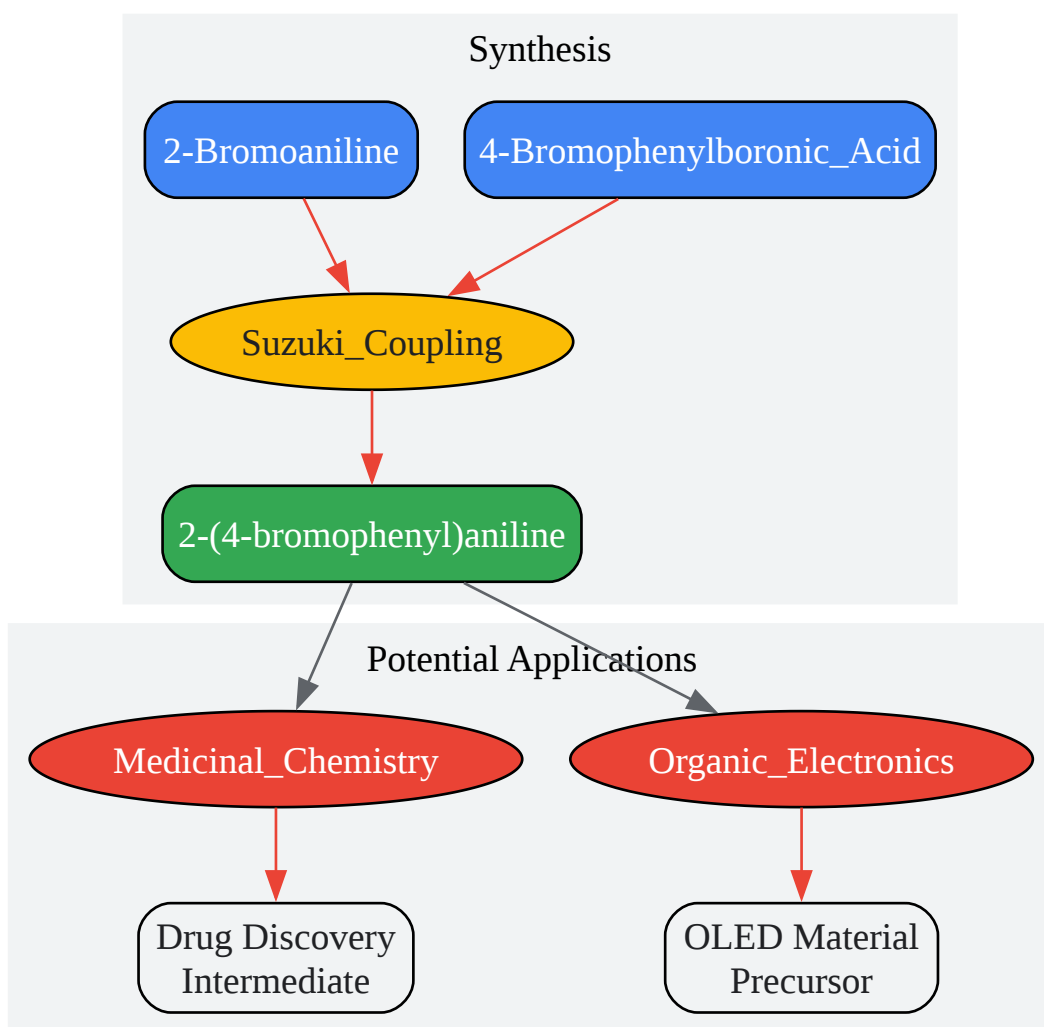
2-(4-bromophenyl)aniline and its derivatives are of interest in several areas of research and development, particularly in medicinal chemistry and materials science.

Drug Development

Aniline and its derivatives are common structural motifs in many pharmaceutical compounds. The 2-aminobiphenyl scaffold is a core structure in a number of biologically active molecules. The bromine atom in **2-(4-bromophenyl)aniline** serves as a useful handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Derivatives of similar bromo-functionalized anilines have been investigated for their potential as antimicrobial and anticancer agents.

Organic Electronics

Triarylamine derivatives, which can be synthesized from precursors like **2-(4-bromophenyl)aniline**, are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs). The bromine atom can be used in subsequent cross-coupling reactions to build more complex, conjugated molecules with tailored electronic properties for use in organic electronics.



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Figure 2. Synthesis and potential application pathways for **2-(4-bromophenyl)aniline**.

Safety Information

Detailed safety information for **2-(4-bromophenyl)aniline** is not widely available. However, based on the safety profiles of similar aniline and bromoaniline compounds, it should be handled with care.

General Hazards:

- Toxicity: Aniline and its derivatives are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

- Irritation: May cause skin and eye irritation.
- Environmental Hazard: Potentially harmful to aquatic life.

Recommended Precautions:

- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.

It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) for this specific compound before use.

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References

- 1. static.cymitquimica.com [static.cymitquimica.com]
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